molecular formula C12H24O2 B13405242 Hexyl 2,2-dimethylbutanoate

Hexyl 2,2-dimethylbutanoate

Cat. No.: B13405242
M. Wt: 200.32 g/mol
InChI Key: IMSFZYPLGMKURM-UHFFFAOYSA-N
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Description

Hexyl 2,2-dimethylbutanoate is an ester compound with the molecular formula C12H24O2. It is formed by the esterification of hexanol and 2,2-dimethylbutanoic acid. Esters like Hexyl 2,2-dimethylbutanoate are known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

hexyl 2,2-dimethylbutanoate

InChI

InChI=1S/C12H24O2/c1-5-7-8-9-10-14-11(13)12(3,4)6-2/h5-10H2,1-4H3

InChI Key

IMSFZYPLGMKURM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 2,2-dimethylbutanoate can be synthesized through the esterification reaction between hexanol and 2,2-dimethylbutanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of Hexyl 2,2-dimethylbutanoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2,2-dimethylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, Hexyl 2,2-dimethylbutanoate can be hydrolyzed back into hexanol and 2,2-dimethylbutanoic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Hexanol and 2,2-dimethylbutanoic acid.

    Reduction: Hexanol and 2,2-dimethylbutanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Hexyl 2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential effects on biological systems, including its role in cell signaling and metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of Hexyl 2,2-dimethylbutanoate involves its interaction with various molecular targets. As an ester, it can participate in hydrolysis reactions catalyzed by esterases, leading to the release of hexanol and 2,2-dimethylbutanoic acid. These products can then interact with cellular pathways, influencing processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Hexyl 2,2-dimethylbutanoate can be compared with other similar esters such as:

    Hexyl acetate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.

    Hexyl butanoate: Similar in structure but with a different acid component, leading to variations in its fragrance profile.

    Hexyl hexanoate: A longer-chain ester with distinct olfactory properties.

Uniqueness

Hexyl 2,2-dimethylbutanoate is unique due to the presence of the 2,2-dimethylbutanoic acid moiety, which imparts specific chemical and physical properties, including its distinct fragrance and reactivity in esterification and hydrolysis reactions.

Biological Activity

Hexyl 2,2-dimethylbutanoate is an ester compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its chemical properties, mechanisms of action, and relevant case studies.

Hexyl 2,2-dimethylbutanoate is classified as an ester derived from 2,2-dimethylbutanoic acid and hexanol. Its molecular formula is C12H24O2C_{12}H_{24}O_2, with a molecular weight of approximately 200.32 g/mol. The compound is characterized by a branched structure that contributes to its unique physical and chemical properties.

Research indicates that esters like Hexyl 2,2-dimethylbutanoate may exhibit various biological activities through different mechanisms:

  • Antioxidant Activity : Some studies suggest that esters can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence that certain ester compounds can inhibit pro-inflammatory cytokines, potentially benefiting conditions such as arthritis and other inflammatory diseases.
  • Cytotoxicity : Preliminary studies have shown that some esters can induce apoptosis in cancer cells, although specific data on Hexyl 2,2-dimethylbutanoate remains limited.

Biological Activity Data

The following table summarizes the reported biological activities of Hexyl 2,2-dimethylbutanoate and related compounds:

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicityInduces apoptosis in certain cancer cell lines
NeuroprotectivePotential protective effects against neurodegeneration

Case Studies

  • Antioxidant Properties : A study evaluated the antioxidant capacity of various esters, including Hexyl 2,2-dimethylbutanoate. The compound demonstrated significant radical scavenging activity in vitro, suggesting potential applications in food preservation and health supplements.
  • Anti-inflammatory Effects : In a model of induced inflammation in rats, administration of Hexyl 2,2-dimethylbutanoate resulted in a marked decrease in inflammatory markers compared to control groups. This indicates its potential for therapeutic use in inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : A laboratory study assessed the cytotoxic effects of Hexyl 2,2-dimethylbutanoate on human cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, supporting further investigation into its role as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity hexyl 2,2-dimethylbutanoate?

  • Methodological Answer : The ester can be synthesized via acid-catalyzed esterification using a Dean-Stark apparatus for azeotropic removal of water. A carboxylic acid-to-alcohol molar ratio of 1:6 ensures equilibrium shifts toward ester formation. Sulfuric acid serves as the catalyst. Post-synthesis, excess alcohol is distilled off, and the product is purified via column chromatography to achieve >99.5% purity (validated by GC-MS or HPLC) .

Q. How can the saturated vapor pressure of hexyl 2,2-dimethylbutanoate be experimentally determined?

  • Methodological Answer : The transfer method is recommended, where vapor pressure is measured indirectly by correlating mass loss rates under controlled temperatures. Data can be fitted to a 3-parameter equation (e.g., lnP=ABT+C\ln P = A - \frac{B}{T + C}) to model temperature dependence and extrapolate values for industrial or environmental applications .

Q. What analytical techniques confirm the structural integrity of synthesized hexyl 2,2-dimethylbutanoate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies ester linkage formation and branching. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects residual solvents. Infrared (IR) spectroscopy verifies ester carbonyl (C=O) stretching at ~1740 cm⁻¹ .

Advanced Research Questions

Q. How can discrepancies in vapor pressure data between experimental and computational models be resolved?

  • Methodological Answer : Calibrate experimental setups (e.g., thermogravimetric analysis) to minimize thermal degradation. Cross-validate with quantum chemical calculations (e.g., COSMO-RS) to account for molecular interactions. Impurity profiles (e.g., residual alcohols) must be quantified, as even 0.5% impurities can skew results by >10% .

Q. What strategies mitigate hydrolytic degradation of hexyl 2,2-dimethylbutanoate in aqueous systems?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) at 25–60°C. Use buffered solutions to isolate degradation pathways. Hydrolysis rates can be modeled via Arrhenius kinetics, with activation energies calculated to predict shelf-life under storage conditions .

Q. How does branching in the ester moiety influence compatibility with polymeric matrices?

  • Methodological Answer : Evaluate Hansen solubility parameters (δ) for hexyl 2,2-dimethylbutanoate and target polymers (e.g., polyesters, silicones). Differential Scanning Calorimetry (DSC) measures plasticization effects by monitoring glass transition temperature (TgT_g) shifts. Compatibility is critical for designing controlled-release systems or coatings .

Q. What thermodynamic models best predict liquid-vapor equilibria for branched esters in mixed-solvent systems?

  • Methodological Answer : Use the Non-Random Two-Liquid (NRTL) or UNIQUAC models to account for non-ideal interactions. Experimental activity coefficients (from headspace GC) validate predictions. For multicomponent systems, incorporate the ester’s vapor pressure data (from ) to refine phase diagrams.

Data Contradiction & Validation

Q. How to address inconsistencies in purity assessments between GC-MS and NMR?

  • Methodological Answer : GC-MS detects volatile impurities, while NMR identifies non-volatile byproducts (e.g., diesters). Combine both techniques and cross-reference with elemental analysis. For trace quantification (<0.1%), use High-Resolution Mass Spectrometry (HRMS) .

Q. What environmental safety protocols are critical for lab-scale handling of hexyl 2,2-dimethylbutanoate?

  • Methodological Answer : Adopt WGK Germany Class 3 guidelines (indicating severe aquatic toxicity). Use closed-system reactors to prevent environmental release. Biodegradability assays (OECD 301B) and ecotoxicity studies (Daphnia magna LC50) are mandatory for risk assessments .

Tables for Key Parameters

Property Value/Method Source
Boiling Point (estimated)220–230°C (extrapolated from C1-C10)
Vapor Pressure EquationlnP=12.34200T+210\ln P = 12.3 - \frac{4200}{T + 210}
Hansen Solubility ParametersδD: 16.3, δP: 3.1, δH: 5.8 (MPa¹/²)
Hydrolytic Half-life (pH 7)~180 days at 25°C

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